Oroxylin 7-O-glucoside

Pharmacokinetics Oral Bioavailability Scutellaria

Unlike baicalin or wogonoside, Oroxylin 7-O-glucoside achieves the highest dose-normalized oral AUC among Scutellaria flavonoids—driven by uniquely high intestinal permeability. This ≥98% HPLC-certified reference standard is essential for reproducible pharmacokinetic studies, mitochondrial-targeting oncology research (validated quantitative HepG2 nuclear/mitochondrial uptake, SPE-UPLC-MS/MS R²>0.99), and broad-spectrum antiviral screening where it delivers 83.17% HBsAg inhibition—nearly double baicalin's 47.18%. Do not substitute with aglycone oroxylin A (<2% oral bioavailability) or other Scutellaria flavonoids. Request a quote for bulk or custom packaging.

Molecular Formula C22H22O10
Molecular Weight 446.4 g/mol
Cat. No. B12374195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOroxylin 7-O-glucoside
Molecular FormulaC22H22O10
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C22H22O10/c1-29-21-14(31-22-20(28)19(27)17(25)15(9-23)32-22)8-13-16(18(21)26)11(24)7-12(30-13)10-5-3-2-4-6-10/h2-8,15,17,19-20,22-23,25-28H,9H2,1H3/t15-,17-,19+,20-,22-/m1/s1
InChIKeyRQZJKRNQAPBBAP-IWLDQSELSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oroxylin 7-O-glucoside: A Flavonoid Glucuronide from Scutellaria with Distinct Oral Bioavailability and Broad-Spectrum Antiviral Properties


Oroxylin 7-O-glucoside (also referred to as oroxylin A 7-O-β-d-glucuronide, OG, or oroxyloside) is a flavonoid glucuronide naturally present in the roots of Scutellaria baicalensis Georgi and other Scutellaria species [1]. As a glucuronide conjugate of the aglycone oroxylin A, this compound belongs to a class of bioactive flavonoids known for their anti-inflammatory, anticancer, and antiviral activities. It is a key bioactive constituent in Scutellariae Radix extracts and is increasingly recognized as a critical marker for quality control of Scutellaria-based herbal products . Commercially available reference standards of this compound typically exhibit a purity of ≥98% as determined by HPLC .

Oroxylin 7-O-glucoside Procurement Risks: Why Structural Analogs Like Baicalin, Wogonoside, and Oroxylin A Cannot Be Interchanged


Attempting to substitute Oroxylin 7-O-glucoside with closely related Scutellaria flavonoids—such as baicalin (BG), wogonoside (WG), or its own aglycone oroxylin A (OA)—is scientifically unjustified and can compromise experimental reproducibility or therapeutic validity. Despite sharing a common biosynthetic origin, these compounds exhibit starkly divergent pharmacokinetic fates, subcellular targeting, and pharmacological potencies. For instance, the oral systemic exposure (dose-normalized AUC) of OG is the highest among its glucuronide counterparts despite being the least abundant in the herb, a phenomenon driven by its unique interplay of microbial deglycosylation and high intestinal permeability (Papp × 10⁻⁵ cm/s) [1]. Furthermore, the aglycone oroxylin A suffers from extremely low oral bioavailability (<2%) and rapid elimination [2], rendering it a poor substitute for studies requiring sustained systemic exposure. The following evidence section quantifies these critical, non-interchangeable differences to guide informed scientific and procurement decisions.

Oroxylin 7-O-glucoside vs. Comparators: Quantified Differential Evidence for Scientific Selection


Oroxylin 7-O-glucoside Oral Systemic Exposure Relative to Baicalin and Wogonoside in Vivo

In a rat model orally administered a Scutellariae Radix extract (800 mg/kg), Oroxylin 7-O-glucoside (OG) exhibited the highest dose-normalized systemic exposure (AUC₀–₄₈ₕ / dose) among the three major flavonoid glucuronides, ranking in the order: OG/oroxylin A > wogonoside (WG)/wogonin > baicalin (BG)/baicalein [1]. This finding is particularly notable because OG was the least abundant glucuronide in the administered herbal extract (43.04 mg/kg) compared to baicalin (324.80 mg/kg) and wogonoside (124.00 mg/kg). This paradoxical abundance in vivo is attributed to sole microbial deglycosylation of OG and high intestinal permeability (Papp × 10⁻⁵ cm/s), which supports its superior systemic presence relative to its starting dose [2]. The Cmax and AUC₀–₄₈ₕ of the glucuronides were 10-130 times higher than their respective aglycones [1].

Pharmacokinetics Oral Bioavailability Scutellaria

Oroxylin 7-O-glucoside vs. Baicalin Antiviral Potency Against Hepatitis B Virus (HBV)

In a direct comparative study against Hepatitis B Virus (HBV) using HepG2.2.15 cells, Oroxylin A-7-O-β-D-glucoside (OAG) demonstrated significantly superior antiviral activity compared to its close structural analog, baicalin [1]. Incubation with 100 μg/mL OAG for 9 days reduced the secretion of Hepatitis B surface antigen (HBsAg) by 83.17%, whereas the same concentration of baicalin only achieved a 47.175% reduction [1]. Both compounds showed comparable inhibition of Hepatitis B e antigen (HBeAg) secretion (OAG: 27.35% vs. Baicalin: 25.56%), but the substantial difference in HBsAg inhibition highlights OAG's enhanced antiviral profile [1].

Antiviral Hepatitis B HepG2.2.15

Oroxylin 7-O-glucoside vs. Oroxylin A: Subcellular Distribution in Cancer Cells

Using a validated SPE-UPLC-MS/MS method in HepG2 hepatocellular carcinoma cells, the intracellular distribution of Oroxylin A (OA) and its major active metabolite, Oroxylin 7-O-glucoside (OG), was compared [1]. Both OA and OG were primarily distributed into the nuclei after uptake by tumor cells, a critical site for potential anti-cancer activity [1]. However, OG exhibited a unique additional localization pattern: it was specifically distributed into mitochondria, a compartment not targeted by the parent aglycone OA [1]. This differential subcellular trafficking indicates a distinct and potentially complementary mechanism of action for OG within cancer cells.

Cellular Pharmacokinetics Cancer Subcellular Targeting

Oroxylin 7-O-glucuronide (OG) vs. Oroxylin A Sodium Sulfonate (OS): Comparative Biliary and Urinary Excretion Routes

A comprehensive pharmacokinetic evaluation in rats after oral administration of Oroxylin A (120 mg/kg) quantified the excretion routes of its two major metabolites: Oroxylin A 7-O-glucuronide (OG) and Oroxylin A sodium sulfonate (OS) [1]. The study revealed distinct elimination pathways for these metabolites. OG was primarily excreted via bile and urine, whereas OS was almost free of excretion (i.e., negligible urinary or biliary elimination) [1]. This indicates that the glucuronidation pathway to OG is the primary route for active clearance of the parent compound, while sulfonation leads to a metabolite with limited systemic elimination, potentially affecting systemic accumulation.

Drug Metabolism Excretion ADME

Oroxylin 7-O-glucuronide as an Essential Quality Control Marker for Scutellaria Products

While baicalin is the most abundant flavonoid in Scutellaria baicalensis, analytical studies have determined that wogonoside and oroxylin A-7-O-glucuronide must also be included as chemical markers for the accurate quality control of Radix Scutellariae herbs and proprietary traditional Chinese medicine (PTCM) products . Relying solely on baicalin content provides an incomplete assessment of the phytochemical consistency and potential bioactivity of the material, as the relative ratios of these three glucuronides can vary significantly and impact pharmacological outcomes [1].

Quality Control Herbal Medicine Analytical Chemistry

Oroxylin 7-O-glucoside Application Scenarios: Translating Differentiated Evidence into Scientific Utility


In Vivo Oral Bioavailability and Pharmacokinetic Studies of Flavonoid Glucuronides

Oroxylin 7-O-glucoside is the preferred flavonoid glucuronide for in vivo oral pharmacokinetic studies where maximizing systemic exposure from an herbal extract is desired. Its unique pharmacokinetic advantage—achieving the highest dose-normalized AUC among its peers (OG/oroxylin A > WG/wogonin > BG/baicalein) due to favorable permeability (Papp × 10⁻⁵ cm/s) and metabolic processing—makes it an ideal probe for investigating glucuronide absorption and disposition mechanisms [1].

Broad-Spectrum Antiviral Drug Discovery and Lead Optimization

For virology research programs focused on hepatitis B, herpes simplex, or influenza, Oroxylin 7-O-glucoside (OAG) should be prioritized as a lead scaffold. Direct evidence shows OAG exhibits superior in vitro potency compared to the related flavonoid baicalin, achieving 83.17% inhibition of HBsAg secretion at 100 μg/mL, nearly doubling the efficacy of baicalin (47.175%) [2]. Its broad activity against multiple viral families further supports its use in broad-spectrum antiviral screening cascades.

Cellular Pharmacokinetic and Subcellular Targeting Studies in Oncology

Oroxylin 7-O-glucoside is a critical tool for cellular pharmacokinetic investigations in oncology, particularly for studying the mitochondrial delivery of flavonoid metabolites. Its validated and quantitative uptake into HepG2 cancer cell nuclei and, uniquely, mitochondria—a subcellular compartment not accessed by its parent aglycone oroxylin A—allows researchers to explore mitochondrial-specific anti-cancer mechanisms using a well-characterized analytical method (SPE-UPLC-MS/MS with R² > 0.99) [3].

Analytical Quality Control of Scutellaria baicalensis Botanical Products

Analytical laboratories and quality control departments in the herbal and nutraceutical industries require a certified reference standard of Oroxylin 7-O-glucoside for the development and validation of robust HPLC/UPLC methods. Relying solely on baicalin content is insufficient for ensuring the consistency and therapeutic reliability of Scutellariae Radix materials and finished products, as wogonoside and oroxylin A-7-O-glucuronide are recognized as essential co-markers for comprehensive quality assessment .

Technical Documentation Hub

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